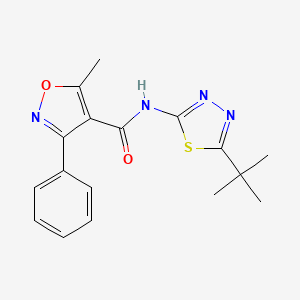
4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as 'Methylthio DMDBT' and is synthesized using specific methods.
作用機序
The mechanism of action of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, studies suggest that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound may inhibit the activity of specific enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can induce biochemical and physiological effects in cells. For instance, this compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, this compound may modulate the expression of specific genes involved in cancer cell proliferation, apoptosis, and angiogenesis.
実験室実験の利点と制限
The use of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments offers several advantages and limitations. One advantage is its potential as a potent anticancer agent, which can be useful for studying cancer cell biology and developing new cancer therapies. Additionally, this compound has shown efficacy against various bacterial and fungal strains, which can be useful for studying microbial pathogenesis and developing new antimicrobial agents. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the viability and function of cells.
将来の方向性
There are several future directions related to 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify specific molecular targets involved in its anticancer and antimicrobial activities. Additionally, future studies can focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, this compound can be modified to enhance its potency and selectivity towards specific cancer cell types or microbial strains. Finally, future studies can explore the potential applications of this compound in material science, such as the development of new sensors or catalysts.
In conclusion, 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound with promising applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
合成法
The synthesis of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves a multi-step process that requires specific reagents and conditions. One of the most common methods for synthesizing this compound is the reaction between 2-chloro-4,5-dimethoxybenzaldehyde and 2-(methylthio)thiazole-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
4-(2-chloro-4,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent, with studies indicating its efficacy against various bacterial and fungal strains.
特性
IUPAC Name |
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c1-17-10-5-7(8(14)6-11(10)18-2)4-9-12(16)20-13(15-9)19-3/h4-6H,1-3H3/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPJOTDEAHKWGP-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)SC(=N2)SC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)SC(=N2)SC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
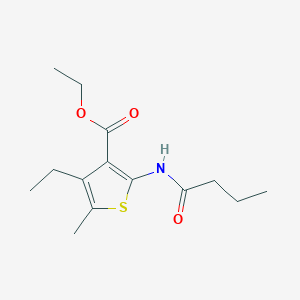
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)

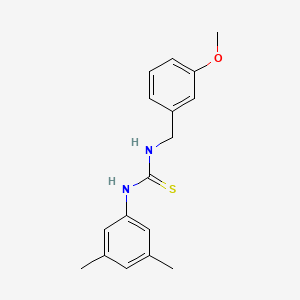
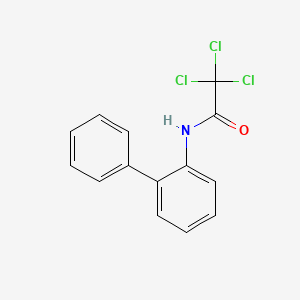
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
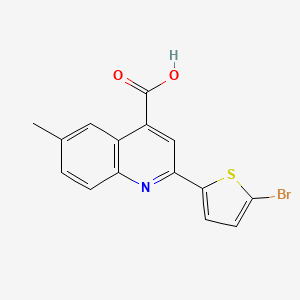
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
